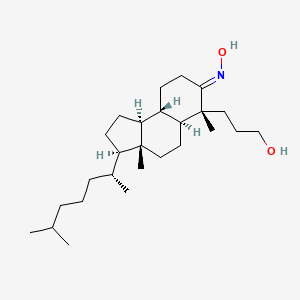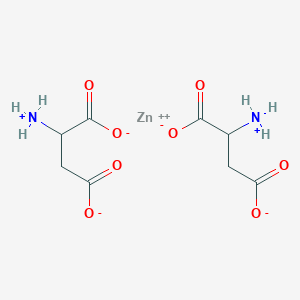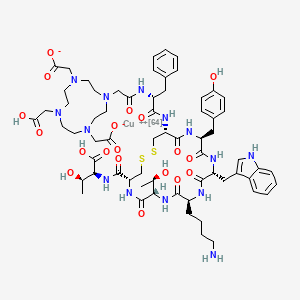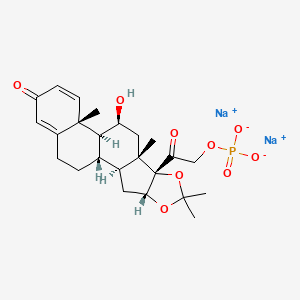![molecular formula C30H26F3NO3 B10822353 4-[4-(1-Methoxypiperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B10822353.png)
4-[4-(1-Methoxypiperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS4625 is a synthetic organic compound known for its role as a selective antagonist of the P2Y14 receptor. This receptor is part of the purinergic receptor family, which is involved in various physiological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS4625 involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of the Naphthalene Core: The synthesis begins with the preparation of a naphthalene derivative. This involves the reaction of a suitable naphthalene precursor with reagents such as bromine or chlorine under controlled conditions to introduce halogen atoms at specific positions.
Substitution Reactions: The halogenated naphthalene is then subjected to substitution reactions with various aryl or alkyl groups. This step often requires the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the desired substituents.
Final Functionalization: The final step involves the introduction of functional groups, such as carboxylic acids or amines, to complete the synthesis of MRS4625. This step may involve reactions like esterification or amidation under mild conditions.
Industrial Production Methods
Industrial production of MRS4625 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to maximize reaction efficiency.
Catalyst Selection: Using efficient catalysts to facilitate key reactions, such as palladium catalysts for cross-coupling reactions.
Purification Techniques: Employing advanced purification techniques, such as chromatography and crystallization, to obtain high-purity MRS4625.
Chemical Reactions Analysis
Types of Reactions
MRS4625 undergoes various chemical reactions, including:
Oxidation: MRS4625 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of MRS4625.
Substitution: Substitution reactions involve replacing specific functional groups with other groups. This can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Scientific Research Applications
MRS4625 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of receptor-ligand interactions and as a reference standard in analytical chemistry.
Biology: Investigated for its role in modulating immune responses and inflammation through its interaction with the P2Y14 receptor.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and immune disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery research.
Mechanism of Action
MRS4625 exerts its effects by selectively binding to and antagonizing the P2Y14 receptor. This receptor is involved in various signaling pathways related to inflammation and immune responses. By blocking the receptor, MRS4625 can modulate these pathways, leading to potential therapeutic effects in conditions characterized by excessive inflammation .
Comparison with Similar Compounds
Similar Compounds
MRS2500: Another P2Y receptor antagonist with a different selectivity profile.
MRS2179: A selective antagonist for the P2Y1 receptor.
MRS2365: A selective agonist for the P2Y1 receptor.
Uniqueness of MRS4625
MRS4625 is unique due to its high selectivity for the P2Y14 receptor, making it a valuable tool for studying the specific functions of this receptor in various biological processes. Its distinct chemical structure also allows for the exploration of new therapeutic avenues that other similar compounds may not offer .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C30H26F3NO3 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
4-[4-(1-methoxypiperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C30H26F3NO3/c1-37-34-14-12-21(13-15-34)19-2-4-22(5-3-19)28-18-25(29(35)36)17-24-16-23(8-11-27(24)28)20-6-9-26(10-7-20)30(31,32)33/h2-11,16-18,21H,12-15H2,1H3,(H,35,36) |
InChI Key |
AHFBZYAJIRDUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCC(CC1)C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate](/img/structure/B10822289.png)




![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine](/img/structure/B10822318.png)
![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol](/img/structure/B10822325.png)


![(9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B10822351.png)
![7-[(4-chlorophenyl)methyl-[2-(diethylamino)ethyl]amino]-2-oxochromene-3-carboximidamide](/img/structure/B10822360.png)
